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Abstract
Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant

cytotoxic activity against various cancer cell lines. This technical guide provides a

comprehensive overview of its synthesis, characterization, and known biological activities. The

information compiled herein is intended to support further research and development of this

promising anticancer compound.

Introduction
Antitumor agent-144 (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-

b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent

in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are

analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is

believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic

tumor environments. This document outlines a plausible synthetic route and standard

characterization methods for Antitumor agent-144 (16), based on established chemical

literature.
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The synthesis of Antitumor agent-144 (16) can be achieved through a multi-step process

involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by

alkylation. A likely synthetic pathway is detailed below.

Synthesis Workflow

Step 1: Synthesis of 6-Anilino-3-methyluracil

Step 2: Condensation to form the Pyrimido[4,5-b]quinoline Core

Step 3: Alkylation to yield Antitumor agent-144 (16)
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Caption: Synthetic workflow for Antitumor agent-144 (16).

Experimental Protocols
Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux

in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then

cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and

dried to yield 6-anilino-3-methyluracil.

Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are

dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The

mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product

precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and

dried to afford the pyrimido[4,5-b]quinoline core structure.

Step 3: Synthesis of Antitumor agent-144 (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a

polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5

equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the

addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and

monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction

mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration.

The crude product is purified by column chromatography on silica gel to yield Antitumor
agent-144 (16).

Characterization of Antitumor Agent-144 (16)
The structural confirmation of the synthesized Antitumor agent-144 (16) is performed using

standard analytical techniques.

Physicochemical and Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₂₅H₂₆N₄O₄

Molecular Weight 446.50 g/mol

Appearance Yellow solid

¹H NMR (Expected)

Signals corresponding to the aromatic protons

of the phenyl and quinoline rings, the methylene

protons of the octyl chain, and the methyl

protons of the uracil moiety.

¹³C NMR (Expected)

Resonances for the carbonyl carbons, the

aromatic carbons of the fused ring system and

the phenyl group, and the aliphatic carbons of

the octyl chain.

Mass Spectrometry

Expected to show the molecular ion peak [M]+

or [M+H]+ corresponding to the calculated

molecular weight.

Elemental Analysis
Calculated values for C, H, and N should be in

close agreement with the experimental findings.

Biological Activity and Mechanism of Action
Antitumor agent-144 (16) has been evaluated for its in vitro cytotoxic effects against a panel

of human cancer cell lines.

In Vitro Cytotoxicity
Cell Line IC₅₀ (µM) Reference

L1210 (Murine leukemia) 2.6 [1]

KB (Human oral carcinoma) 8.4 [1]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b592862?utm_src=pdf-body
https://www.medchemexpress.com/antitumor-agent-144.html
https://www.medchemexpress.com/antitumor-agent-144.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proposed mechanism of action for Antitumor agent-144 (16) involves the inhibition of the

gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and

plays a crucial role in cell survival, proliferation, and apoptosis resistance.
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Caption: Proposed mechanism of action of Antitumor agent-144 (16).

By inhibiting this pathway, Antitumor agent-144 (16) can lead to the downregulation of the

anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of

cancer cells.

Conclusion
Antitumor agent-144 (16) represents a promising lead compound in the development of novel

anticancer therapies. The synthetic route outlined in this guide is based on established

methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity
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and the defined mechanism of action provide a strong rationale for further preclinical and

clinical investigations. This technical guide serves as a valuable resource for researchers

aiming to synthesize, characterize, and further explore the therapeutic potential of Antitumor
agent-144 (16).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

